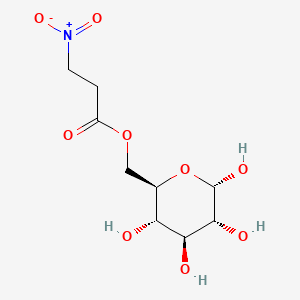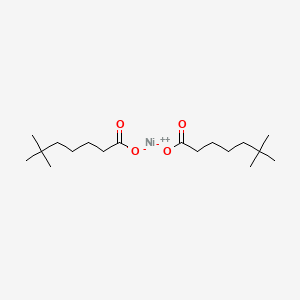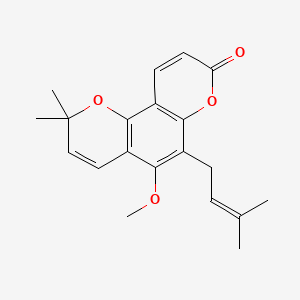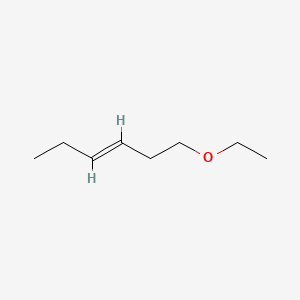
1-Ethoxyhex-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxyhex-3-ene is an organic compound with the molecular formula C8H16O. It is an ether, characterized by the presence of an ethoxy group attached to a hexene chain. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethoxyhex-3-ene can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with an alkyl halide. In this case, the ethoxide ion reacts with 3-hexenyl chloride under basic conditions to form this compound. The reaction typically requires a solvent such as ethanol and a base like sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethoxyhex-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond in this compound to a single bond, forming 1-ethoxyhexane. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with hydrogen bromide can replace the ethoxy group with a bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Hydrogen bromide (HBr)
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: 1-Ethoxyhexane
Substitution: 1-Bromohex-3-ene
Applications De Recherche Scientifique
1-Ethoxyhex-3-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce ethoxy groups into molecules. It also serves as a starting material for the synthesis of more complex compounds.
Biology: The compound can be used in the study of biological pathways involving ethers and their interactions with biological molecules.
Medicine: Research into the pharmacological properties of ethers may involve this compound as a model compound.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-ethoxyhex-3-ene involves its interaction with various molecular targets. As an ether, it can participate in hydrogen bonding and other intermolecular interactions. The presence of the double bond allows it to undergo addition reactions, which can be exploited in synthetic pathways. The ethoxy group can act as a leaving group in substitution reactions, facilitating the formation of new compounds.
Comparaison Avec Des Composés Similaires
1-Methoxyhex-3-ene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Butoxyhex-3-ene: Contains a butoxy group instead of an ethoxy group.
1-Ethoxybut-3-ene: Shorter carbon chain compared to 1-ethoxyhex-3-ene.
Uniqueness: this compound is unique due to its specific combination of an ethoxy group and a hexene chain. This structure imparts distinct chemical properties, such as reactivity and solubility, making it suitable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
94135-93-0 |
|---|---|
Formule moléculaire |
C8H16O |
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
(E)-1-ethoxyhex-3-ene |
InChI |
InChI=1S/C8H16O/c1-3-5-6-7-8-9-4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5+ |
Clé InChI |
KKLPFVDULNZJLW-AATRIKPKSA-N |
SMILES isomérique |
CC/C=C/CCOCC |
SMILES canonique |
CCC=CCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



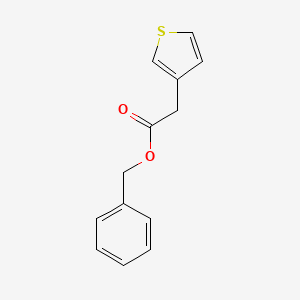
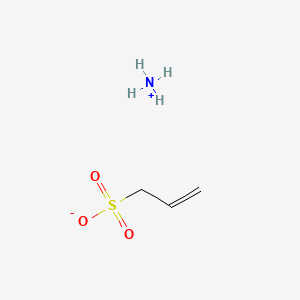

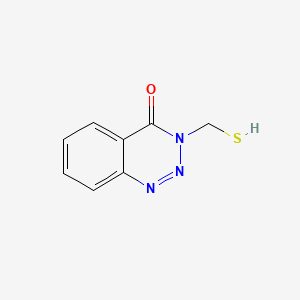

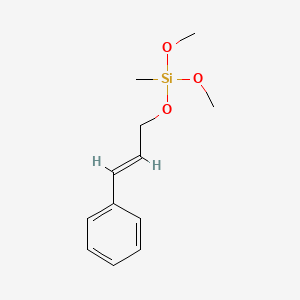


![(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-ethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12650300.png)

